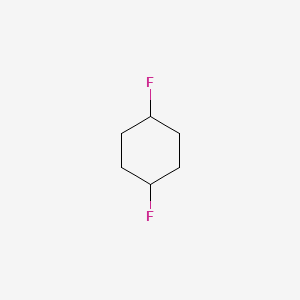
1,4-Difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluorocyclohexane is an organic compound with the molecular formula C6H10F2 It is a derivative of cyclohexane where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-Difluorocyclohexane can be achieved through several methods. One common approach involves the fluorination of cyclohexane using a fluorinating agent such as hydrogen fluoride or a fluorine gas. The reaction typically requires a catalyst and is conducted under controlled conditions to ensure selective fluorination at the 1 and 4 positions. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Chemical Reactions Analysis
1,4-Difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation and Reduction: The compound can be oxidized to form difluorocyclohexanone or reduced to form cyclohexane. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are typically used.
Addition Reactions: The compound can participate in addition reactions with halogens and other electrophiles, leading to the formation of various substituted cyclohexanes.
Scientific Research Applications
1,4-Difluorocyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the role of fluorine in drug design and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,4-Difluorocyclohexane exerts its effects is primarily through its interactions with other molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Difluorocyclohexane can be compared to other fluorinated cyclohexanes, such as 1,2-Difluorocyclohexane and 1,3-Difluorocyclohexane. These compounds share similar structural features but differ in the position of the fluorine atoms, leading to variations in their chemical properties and reactivity. The unique positioning of the fluorine atoms in this compound gives it distinct characteristics, such as specific conformational preferences and steric effects, which can be advantageous in certain applications.
Properties
CAS No. |
116199-29-2 |
|---|---|
Molecular Formula |
C6H10F2 |
Molecular Weight |
120.14 g/mol |
IUPAC Name |
1,4-difluorocyclohexane |
InChI |
InChI=1S/C6H10F2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 |
InChI Key |
XVITVIOGDRQODF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


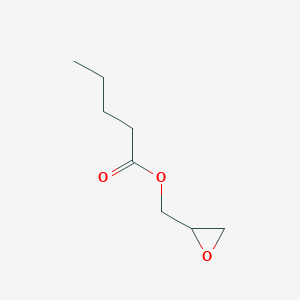
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
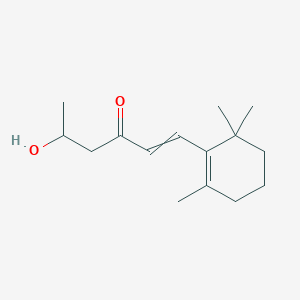
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)


![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
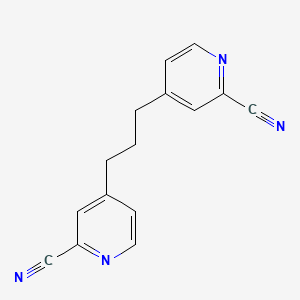
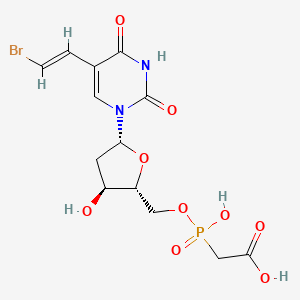
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
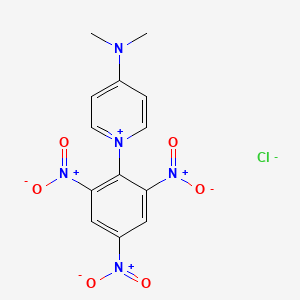
![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)
